2-{[10-(Ethoxycarbonyl)pyrido[1,2-a]indol-3-yl]oxy}acetic acid
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Overview
Description
2-{[10-(Ethoxycarbonyl)pyrido[1,2-a]indol-3-yl]oxy}acetic acid is a complex organic compound with the molecular formula C17H15NO5. It is characterized by the presence of an ethoxycarbonyl group attached to a pyrido[1,2-a]indole moiety, which is further linked to an acetic acid group.
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been reported to exhibit anti-hiv activity , suggesting that they may interact with proteins involved in the HIV replication cycle.
Biochemical Pathways
Based on the reported anti-hiv activity of similar indole derivatives , it can be hypothesized that this compound may interfere with the HIV replication cycle, affecting pathways related to viral entry, reverse transcription, integration, and budding.
Result of Action
Based on the reported anti-hiv activity of similar indole derivatives , it can be speculated that this compound may inhibit the replication of HIV, leading to a decrease in viral load.
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of 2-{[10-(Ethoxycarbonyl)pyrido[1,2-a]indol-3-yl]oxy}acetic acid . For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and, consequently, its interaction with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[10-(Ethoxycarbonyl)pyrido[1,2-a]indol-3-yl]oxy}acetic acid typically involves multi-step organic reactionsThe final step involves the attachment of the acetic acid group via an ether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reagents, efficient catalysts, and controlled reaction conditions to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[10-(Ethoxycarbonyl)pyrido[1,2-a]indol-3-yl]oxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2-{[10-(Ethoxycarbonyl)pyrido[1,2-a]indol-3-yl]oxy}acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
Ethyl 2-(1H-indol-3-yl)acetate: Another indole derivative with distinct chemical properties and applications.
Uniqueness
2-{[10-(Ethoxycarbonyl)pyrido[1,2-a]indol-3-yl]oxy}acetic acid is unique due to its specific structural configuration, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(10-ethoxycarbonylpyrido[1,2-a]indol-3-yl)oxyacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-2-22-17(21)16-12-7-6-11(23-10-15(19)20)9-14(12)18-8-4-3-5-13(16)18/h3-9H,2,10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPOZROBQZDELO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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